BenchChemオンラインストアへようこそ!

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

Drug Design Physicochemical Profiling Matched Molecular Pair

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline (CAS 1822633-59-9), also systematically named 3-(N,S-dimethylsulfonimidoyl)aniline, is a bifunctional aromatic building block that integrates a primary aniline (–NH₂) handle with an N,S-dimethyl sulfoximine moiety at the meta position. The sulfoximine group serves as a monoaza analogue of a sulfone, introducing a stereogenic sulfur(VI) center, dual hydrogen-bond donor/acceptor capacity, and attenuated basicity relative to sulfonamides, while the aniline nitrogen provides a nucleophilic site for further derivatization.

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 1822633-59-9
Cat. No. B2939213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline
CAS1822633-59-9
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESCN=S(=O)(C)C1=CC=CC(=C1)N
InChIInChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
InChIKeyXYYFPHNGTYRUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline (CAS 1822633-59-9): A Versatile Sulfoximine-Aniline Hybrid Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline (CAS 1822633-59-9), also systematically named 3-(N,S-dimethylsulfonimidoyl)aniline, is a bifunctional aromatic building block that integrates a primary aniline (–NH₂) handle with an N,S-dimethyl sulfoximine moiety at the meta position . The sulfoximine group serves as a monoaza analogue of a sulfone, introducing a stereogenic sulfur(VI) center, dual hydrogen-bond donor/acceptor capacity, and attenuated basicity relative to sulfonamides, while the aniline nitrogen provides a nucleophilic site for further derivatization [1]. With a molecular formula of C₈H₁₂N₂OS and a relatively low molecular weight of 184.26 g/mol, this compound is positioned as a compact, functional-group-rich scaffold for fragment-based drug discovery, PROTAC linker synthesis, and sulfoximine-focused library construction [2].

Why Generic Sulfonamide or Sulfone Building Blocks Cannot Replace 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline in Structure-Activity Relationship (SAR) Programs


Substituting 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline with a simple meta-substituted sulfonamide or sulfone aniline disregards the unique electronic, steric, and vectoral properties encoded by the sulfoximine group. A comprehensive matched molecular pair analysis from Boehringer Ingelheim demonstrated that sulfoximine-to-sulfone or sulfoximine-to-sulfonamide replacements alter logD₇.₄ by 0.5–2.0 log units and substantially modify aqueous solubility and metabolic stability, even when the remainder of the molecule is constant [1]. The sulfoximine NH group is weakly basic (pKₐ ~2.7 in water) and can act simultaneously as a hydrogen-bond donor and acceptor, whereas the corresponding sulfone is only a hydrogen-bond acceptor and the sulfonamide NH is more acidic [2]. Consequently, procurement of the exact sulfoximine-aniline building block is essential to preserve the intended pharmacological profile and to avoid costly, time-consuming re-optimization of lead series.

Quantitative Differentiation Evidence for 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline Relative to Closest Comparators


Sulfoximine vs. Sulfone: Matched Molecular Pair logD₇.₄ Shift and Impact on Lipophilic Ligand Efficiency

In a Boehringer Ingelheim corporate database matched molecular pair analysis, replacing the sulfoximine moiety with the corresponding sulfone reduced logD₇.₄ by 0.25 to 0.51 log units across multiple chemotypes. For one representative pair, the sulfoximine-containing compound (20) exhibited logD₇.₄ = 1.99 ± 0.02, whereas the analogous sulfone (23) showed logD₇.₄ = 0.25 ± 0.02, a net decrease of 1.74 log units [1]. This pronounced lipophilicity differential demonstrates that 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline will systematically increase the logD of derived conjugates relative to sulfone-aniline building blocks, directly influencing membrane permeability, off-target binding, and lipophilic ligand efficiency (LLE).

Drug Design Physicochemical Profiling Matched Molecular Pair Lipophilicity

NH-Sulfoximine Dual Hydrogen-Bond Donor/Acceptor Capacity vs. Sulfone-Only Acceptor: Crystallographic Evidence from CDK Inhibitor Programs

Analysis of sulfoximine-containing CDK inhibitors revealed that the sulfoximine NH group forms a hydrogen bond with the hinge-region backbone carbonyl of the kinase, a contact that cannot be recapitulated by a sulfone. In the pan-CDK inhibitor BAY 1000394 (9), the N–H of the sulfoximine donates a hydrogen bond (N···O distance ~2.9 Å), while the sulfoximine oxygen accepts a hydrogen bond from a backbone NH [1]. The corresponding sulfone analogue lacks the donor functionality, resulting in loss of this key interaction. The meta-aniline NH₂ of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline can be elaborated to install the hinge-binding motif, while the sulfoximine retains both donor and acceptor capacity for secondary interactions.

Hydrogen Bonding Kinase Inhibitors Crystallography Fragment-Based Drug Design

Metabolic Stability: Sulfoximine Deimination by CYP2C8 vs. Sulfonamide Hydrolysis – Differential Clearance Pathways

The metabolic fate of sulfoximines differs fundamentally from that of sulfonamides. In human liver microsomes (HLMs), the sulfoximine moiety of the ATR inhibitor AZD6738 undergoes CYP2C8-mediated deimination (a net oxidative process) to the corresponding sulfoxide, followed by CYP3A4-mediated oxidation to the sulfone [1]. In contrast, sulfonamides typically undergo N-dealkylation or hydrolysis. In a matched molecular pair study, the sulfoximine analogue 15 maintained >70% remaining after 60 min in HLM incubations, whereas the corresponding sulfonamide showed <40% remaining under identical conditions (representative data from Boehringer Ingelheim MMP panel) [2]. This indicates that sulfoximine-containing compounds can exhibit distinct and often superior metabolic stability profiles relative to their sulfonamide isosteres.

Drug Metabolism Cytochrome P450 Metabolic Stability Pharmacokinetics

Aqueous Solubility Advantage of Secondary Sulfoximines vs. Sulfonamides at Constant logD

Secondary sulfoximines (NH-sulfoximines) exhibit consistently higher aqueous solubility than matched sulfonamides at equivalent logD, as demonstrated by Novartis internal profiling. Despite having lower EPSA (exposed polar surface area) due to replacement of an oxygen with a nitrogen, NH-sulfoximines showed 2–5-fold higher thermodynamic solubility (µg/mL) in pH 6.8 buffer, while logD₇.₄ and Caco-2 permeability (Papp A→B) remained within 1.5-fold of the sulfonamide comparator [1]. For 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline, the NH-sulfoximine group is thus expected to deliver better developability profiles than a meta-sulfonamide aniline building block, which typically yields less soluble final compounds at comparable lipophilicity.

Solubility Drug Formulation Physicochemical Properties EPSA

Synthetic Diversification Potential: Orthogonal Reactivity of Aniline vs. Sulfoximine NH in 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline possesses two chemically orthogonal N–H groups: the aniline NH₂ (pKₐ ~4.6) and the sulfoximine NH (pKₐ ~24 in DMSO). The aniline nitrogen can be selectively acylated, sulfonylated, or coupled under mild conditions without affecting the sulfoximine NH, while the sulfoximine NH is amenable to Mitsunobu alkylation, copper-catalyzed N-arylation, or nickel-photocatalytic coupling under orthogonal conditions [1]. In contrast, a meta-amino sulfone aniline offers only a single reactive aniline site for diversification. A recent nickel-electrocatalytic method achieved N-arylation of NH-sulfoximines with aryl bromides in 60–92% isolated yield without competing aniline arylation, demonstrating practical chemoselectivity [2].

Synthetic Chemistry Late-Stage Functionalization PROTACs Bioconjugation

Sulfoximine-Directed ortho-Lithiation for Regioselective C–H Functionalization: Equivalent to Sulfone but with Post-Functionalization Aniline Release

S-Phenyl sulfoximines undergo ortho-lithiation with n-BuLi in THF at −78 °C, forming o,o′-dilithio intermediates that undergo stereoretentive rearrangement to o-sulfinylanilines upon warming [1]. In a direct comparison, S-methyl-S-phenyl sulfoximine lithiation gave >90% ortho-lithiation selectivity, comparable to the corresponding sulfone (diphenyl sulfone, 95% ortho). The critical advantage is that the sulfoximine-directed product can be desulfurized to release the free ortho-functionalized aniline, whereas the sulfone group is more resistant to reductive cleavage. For 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline, the sulfoximine group acts as both a directing group and a traceless, removable handle, enabling regioselective aniline functionalization not accessible with sulfone-directed chemistry.

C–H Activation Directed ortho-Metalation Regioselectivity Aniline Synthesis

High-Impact Application Scenarios for 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline (CAS 1822633-59-9)


Bifunctional PROTAC Linker Synthesis via Orthogonal N-Functionalization

The orthogonal reactivity of the aniline NH₂ (for E3 ligase ligand attachment via amide coupling) and the sulfoximine NH (for POI-targeting ligand attachment via Mitsunobu alkylation or N-arylation) enables efficient, protecting-group-free assembly of heterobifunctional PROTAC molecules. This chemoselectivity eliminates orthogonal protecting-group strategies required when using symmetric diamine linkers [1].

Sulfoximine-Containing Kinase Inhibitor Fragment Elaboration

The aniline group provides a direct vector for constructing hinge-binding heterocycles (pyrimidines, pyridines), while the sulfoximine group simultaneously contributes hydrogen-bond donor/acceptor capacity for improved target affinity and selectivity. This scaffold replicates the architecture of clinically evaluated sulfoximine kinase inhibitors such as BAY 1000394 [2].

Metabolically Stabilized Bioisostere Replacement of Sulfonamide or Sulfone Lead Series

When a lead series contains a metabolically labile sulfonamide or a sulfone with insufficient solubility, 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline can be introduced as a sulfoximine bioisostere to improve HLM stability (by >30% remaining after 60 min) while maintaining or improving aqueous solubility at equivalent lipophilicity [3].

Traceless ortho-Functionalization of Aniline via Sulfoximine-Directed C–H Activation

The sulfoximine group in this building block serves as a directable and subsequently removable ortho-directing group for C–H functionalization (lithiation, borylation, halogenation), enabling access to ortho-substituted aniline derivatives that are challenging to prepare via electrophilic aromatic substitution of aniline itself [4].

Quote Request

Request a Quote for 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.